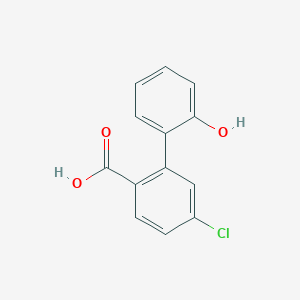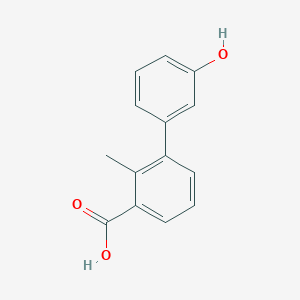
3-(2-Hydroxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-5-methoxybenzoic acid, commonly referred to as 3-HMB, is a naturally occurring phenolic acid found in a variety of plants, including the bark of the white willow tree. It is a derivative of salicylic acid, which is the active ingredient in many over-the-counter analgesics. 3-HMB has a wide range of potential applications due to its unique chemical structure and properties, and it has been extensively studied for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
3-HMB has been extensively studied for its potential therapeutic benefits. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In addition, 3-HMB has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.
Mecanismo De Acción
The exact mechanism of action of 3-HMB is not fully understood. However, it is believed that 3-HMB acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules. It is also believed that 3-HMB may act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
3-HMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of bacteria, fungi, and viruses, and reduce the risk of cardiovascular disease. It has also been shown to improve cognitive function and to possess anti-cancer properties. In addition, 3-HMB has been shown to possess anti-oxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-HMB is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and has a wide range of potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to determine its exact biochemical and physiological effects. In addition, 3-HMB is not approved by the FDA for any therapeutic use, and its safety and efficacy have not been established.
Direcciones Futuras
There are a number of potential future directions for research on 3-HMB. These include further investigation of its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of 3-HMB in clinical trials. Finally, further research is needed to identify new potential applications for 3-HMB, such as its use as a food additive or dietary supplement.
Métodos De Síntesis
3-HMB can be synthesized in a variety of ways. The most common method is the condensation of salicylic acid with vanillin, followed by oxidation of the resulting product. This process can be carried out in aqueous solution, and the reaction can be catalyzed with a variety of different reagents. Other methods for synthesizing 3-HMB include the reaction of salicylic acid with phenol, the condensation of salicylic acid with aniline, and the oxidation of salicylic acid with hydrogen peroxide.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-7-9(6-10(8-11)14(16)17)12-4-2-3-5-13(12)15/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNRSGHGSJCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688680 |
Source


|
| Record name | 2'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-45-6 |
Source


|
| Record name | 2'-Hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














